

Kushenol K CAS number 101236-49-1 technical data

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Kushenol K: A Technical Guide for Researchers

CAS Number: 101236-49-1 Molecular Formula: C26H32O8

Kushenol K is a naturally occurring flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1][2][3] This technical guide provides an in-depth overview of **Kushenol K**, including its physicochemical properties, biological activities, and associated experimental protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Data

While comprehensive experimental data for **Kushenol K** is limited in publicly available literature, the following tables summarize the known quantitative information.

Table 1: Physicochemical Properties of Kushenol K

Property	Value	Source
Molecular Weight	472.53 g/mol	[3]
Appearance	Solid Powder	[2]

Note: Further experimental data such as melting point, boiling point, and detailed solubility are not readily available in the reviewed literature.



Table 2: Spectral Data References for **Kushenol K** and Related Compounds

Spectral Data	Information
¹ H NMR	While specific spectral data for Kushenol K is not detailed in the reviewed literature, general chemical shifts for flavonoid structures are available.[4]
¹³ C NMR	Specific peak assignments for Kushenol K are not provided in the reviewed literature. General spectral characteristics for flavonoids can be referenced.[5][6]
Mass Spectrometry (MS)	The molecular formula suggests a monoisotopic mass that can be confirmed by high-resolution mass spectrometry (HRMS).[7][8]
Infrared (IR) Spectroscopy	The flavonoid structure would exhibit characteristic IR bands for hydroxyl, carbonyl, and aromatic C-H and C=C stretching.[9][10]

Biological Activity

Kushenol K has been reported to exhibit several biological activities, making it a compound of interest for further investigation.

Table 3: Summary of Reported Biological Activities of Kushenol K



Target/Activity	Quantitative Data	Source
CYP3A4 Inhibition	$K_i = 1.35 \mu M$	[1][3]
IC ₅₀ = 1.62 μM (substrate: Midazolam)	[2]	
Antiviral (HSV-2)	EC ₅₀ = 147 μ M (weak activity)	[1][3]
SGLT1 Inhibition	29.7% inhibition at 50 μM	[2]
SGLT2 Inhibition	43.7% inhibition at 50 μM	[2]
cGMP Phosphodiesterase 5 (PDE5) Inhibition	Mentioned as an inhibitor, but quantitative data is not specified in the provided results.	[11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and biological evaluation of **Kushenol K** are not explicitly available in the reviewed literature. However, this section provides generalized methodologies for the key experiments cited, based on standard practices for flavonoids and related assays.

Isolation of Flavonoids from Sophora flavescens

A general procedure for the extraction and isolation of flavonoids from Sophora flavescens roots involves the following steps:

- Extraction: The dried and powdered roots of Sophora flavescens are typically extracted with
 a solvent such as methanol or ethanol.[4][12] Mechanochemical-promoted extraction with an
 aqueous solution of sodium carbonate has also been reported as a selective method for
 flavonoids from this plant.[12]
- Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.



• Chromatography: The flavonoid-rich fraction is subjected to various chromatographic techniques for purification. These may include silica gel column chromatography, polyamide chromatography, and preparative high-performance liquid chromatography (HPLC).[13]



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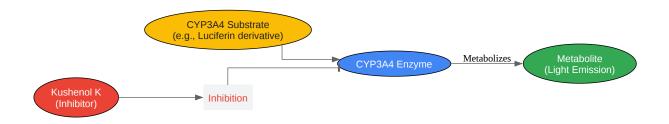
General workflow for the isolation of Kushenol K.

CYP3A4 Inhibition Assay

The inhibitory activity of **Kushenol K** against Cytochrome P450 3A4 (CYP3A4) can be determined using a fluorometric or luminescent-based assay with a specific substrate.[14][15] [16]

- Incubation: Recombinant human CYP3A4 enzyme is incubated with **Kushenol K** at various concentrations in a buffer solution.
- Substrate Addition: A specific substrate for CYP3A4, such as a luciferin derivative or a fluorogenic probe, is added to the mixture.
- Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
- Detection: The formation of the metabolized product is measured over time using a luminometer or fluorometer.
- Data Analysis: The rate of product formation in the presence of **Kushenol K** is compared to a control without the inhibitor to determine the percent inhibition. IC₅₀ and K₁ values can be calculated from dose-response curves.[17]





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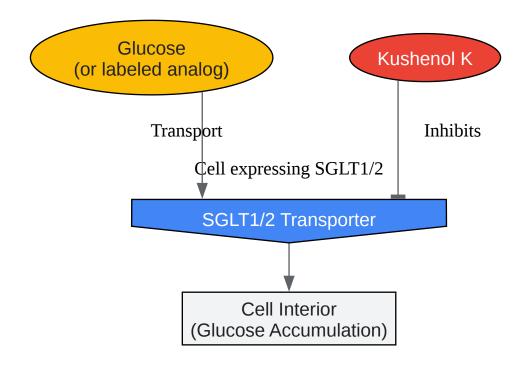
CYP3A4 inhibition by **Kushenol K**.

SGLT1 and **SGLT2** Inhibition Assay

The inhibitory effect of **Kushenol K** on Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2) can be assessed using a cell-based glucose uptake assay.[7][18]

- Cell Culture: A cell line stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells) is cultured in a multi-well plate.
- Inhibitor Incubation: The cells are pre-incubated with varying concentrations of Kushenol K.
- Glucose Uptake: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose is added to the cells.
- Measurement: After a defined incubation period, the uptake of the glucose analog is measured using a fluorescence plate reader or a scintillation counter.
- Data Analysis: The glucose uptake in the presence of Kushenol K is compared to the control to calculate the percentage of inhibition.[19]





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Inhibition of SGLT1/2-mediated glucose transport.

Anti-Herpes Simplex Virus (HSV-2) Assay

The antiviral activity of **Kushenol K** against HSV-2 is typically evaluated using a plaque reduction assay.[3][20][21]

- Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.
- Virus Infection: The cells are infected with a known amount of HSV-2.
- Treatment: After viral adsorption, the cells are overlaid with a medium containing different concentrations of **Kushenol K**.
- Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).
- Quantification: The cells are fixed and stained, and the number of plaques is counted for each concentration of **Kushenol K**.



• Data Analysis: The percentage of plaque reduction is calculated relative to a virus control without the compound, and the EC₅₀ value is determined.[22][23]

cGMP Phosphodiesterase 5 (PDE5) Inhibition Assay

The inhibitory effect on PDE5 can be measured using an in vitro enzyme assay that quantifies the hydrolysis of cyclic guanosine monophosphate (cGMP).[1][24][25]

- Reaction Setup: Recombinant human PDE5 is incubated with Kushenol K at various concentrations in a reaction buffer.
- Substrate Addition: The substrate, cGMP (often radiolabeled or fluorescently tagged), is added to initiate the reaction.
- Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
- Termination and Detection: The reaction is stopped, and the amount of hydrolyzed cGMP (GMP) is quantified. This can be done using various methods, including scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.
 [26]
- Data Analysis: The inhibition of PDE5 activity is calculated by comparing the amount of GMP produced in the presence and absence of Kushenol K.

Signaling Pathways

While the direct signaling pathways modulated by **Kushenol K** are not extensively detailed in the reviewed literature, its inhibitory actions on key enzymes suggest potential downstream effects. For instance, inhibition of PDE5 would lead to an increase in intracellular cGMP levels, which plays a crucial role in various physiological processes, including vasodilation. The inhibition of CYP3A4 has significant implications for drug metabolism and potential drug-drug interactions. Further research is needed to elucidate the specific signaling cascades affected by **Kushenol K**.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.



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